molecular formula C7H9F3O2S B6222288 rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride CAS No. 2763927-22-4

rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride

Cat. No.: B6222288
CAS No.: 2763927-22-4
M. Wt: 214.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,5R)-2,2-difluorobicyclo[310]hexan-1-yl]methanesulfonyl fluoride is a synthetic organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Properties

CAS No.

2763927-22-4

Molecular Formula

C7H9F3O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from cyclopentene through a series of fluorination and ring-closing reactions.

    Sulfonylation: The final step involves the introduction of the methanesulfonyl fluoride group. This can be accomplished using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction: While the bicyclic core is relatively stable, the compound can participate in oxidation and reduction reactions under specific conditions.

    Addition Reactions: The fluorinated bicyclic structure can engage in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Chemistry

In organic synthesis, rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride serves as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to design and synthesize new pharmaceuticals, particularly those targeting enzymes or receptors that interact with fluorinated compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a potent inhibitor or activator of target proteins.

Comparison with Similar Compounds

Similar Compounds

    [(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    2,2-difluorobicyclo[3.1.0]hexane derivatives: Compounds with variations in the substituents on the bicyclic core.

Uniqueness

rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride is unique due to the combination of its bicyclic structure and the presence of both fluorine and sulfonyl fluoride groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds.

This detailed overview provides a comprehensive understanding of rac-[(1R,5R)-2,2-difluorobicyclo[310]hexan-1-yl]methanesulfonyl fluoride, covering its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.